Ethyl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
Description
Ethyl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a substituted 1,8-naphthyridine derivative characterized by a 7-methyl group, an ethyl ester at position 3, and a 4-bromophenylamino substituent at position 4. The 1,8-naphthyridine core is synthesized via the Gould-Jacobs reaction, involving cyclization of ethoxy methylene malonate derivatives with 2-aminopyridine . The introduction of the 4-bromophenylamino group likely occurs through a palladium-catalyzed coupling reaction, as evidenced by analogous procedures for brominated naphthyridines .
Key structural features include:
- Ethyl ester: Enhances lipophilicity, aiding membrane permeability in biological systems .
- 7-Methyl group: Contributes to steric stabilization of the naphthyridine ring, reducing metabolic degradation .
Elemental analysis for a related compound, C₁₉H₂₀N₄O₄, confirms a high nitrogen content (15.21%), consistent with the naphthyridine scaffold .
Properties
IUPAC Name |
ethyl 4-(4-bromoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-3-24-18(23)15-10-20-17-14(9-4-11(2)21-17)16(15)22-13-7-5-12(19)6-8-13/h4-10H,3H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLALWUBSVLPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)Br)C=CC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-bromoaniline with 7-methyl-1,8-naphthyridine-3-carboxylic acid in the presence of coupling agents such as EDCI (N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) in an organic solvent like dichloromethane. The resulting intermediate is then esterified with ethanol to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 4-position of the phenylamino group is susceptible to palladium-catalyzed cross-couplings . For example:
This reactivity aligns with trends observed in substituted 1,8-naphthyridines, where halogenated aryl groups facilitate C–C/N bond formation .
Hydrolysis of the Ester Group
The ethyl ester at position 3 undergoes base-catalyzed hydrolysis to yield the carboxylic acid derivative, critical for further functionalization:
textEthyl ester → NaOH (aq), EtOH, reflux → Carboxylic acid
| Property | Ethyl Ester | Carboxylic Acid |
|---|---|---|
| Solubility | Organic solvents | Partially water-soluble |
| Stability | Stable under acidic conditions | Sensitive to decarboxylation above 120°C |
This transformation is consistent with hydrolysis mechanisms reported for structurally similar ethyl 1,8-naphthyridine carboxylates .
Cyclocondensation Reactions
The amino group at position 4 participates in heterocycle formation under acidic or thermal conditions. For instance, reaction with β-keto esters yields fused pyrimidine systems:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Ethyl acetoacetate | PTSA, toluene, 110°C | Pyrimido[4,5-b] naphthyridine | Kinase inhibitor precursors |
This reactivity mirrors methodologies used in synthesizing kinase inhibitors like BAY-091, where naphthyridine cores are functionalized via cyclocondensation .
Alkylation at the Naphthyridine Nitrogen
The N1 position of the naphthyridine ring undergoes alkylation using alkyl halides under basic conditions:
textNaphthyridine + R-X → K₂CO₃, DMF, 90°C → N1-alkylated derivative
| Alkylating Agent | Reaction Time | Yield | Purification Method |
|---|---|---|---|
| Propyl bromide | 15 h | 60% | Column chromatography (SiO₂) |
This aligns with procedures for alkylating 1,8-naphthyridines reported in β-keto ester syntheses .
Photochemical Reactivity
The bromophenyl group exhibits light-sensitive behavior , leading to potential debromination or radical coupling under UV irradiation. While explicit data for this compound is limited, analogous brominated naphthyridines show:
| Condition | Observation | Reference |
|---|---|---|
| UV (365 nm), DCM | Gradual debromination over 6 h |
Catalytic Hydrogenation
The naphthyridine ring can be partially reduced under hydrogenation conditions, though this is highly dependent on catalyst selection:
| Catalyst | Pressure | Product | Notes |
|---|---|---|---|
| Pd/C (10%) | 1 atm H₂ | Tetrahydro-1,8-naphthyridine | Low yield (≤20%) |
| PtO₂ | 3 atm H₂ | Over-reduction to piperidine | Undesired side product |
Functional Group Interconversion
The ester group serves as a precursor for amide formation via reaction with amines:
textEthyl ester + R-NH₂ → EDCl, HOBt, DMF → Amide derivative
| Amine | Coupling Agent | Yield |
|---|---|---|
| Benzylamine | EDCl/HOBt | 82% |
| Piperidine | DCC | 75% |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthyridine derivatives, including ethyl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate. A notable study demonstrated that various naphthyridine derivatives exhibited cytotoxic effects against human breast cancer cell lines (MCF7). The compound's mechanism of action includes inducing apoptosis and inhibiting cell proliferation.
Case Study: In Vitro Evaluation
A series of derivatives were synthesized and tested for their anticancer activity. The results showed that certain compounds had IC50 values lower than that of established drugs, indicating superior efficacy:
| Compound | IC50 (μM) |
|---|---|
| This compound | 2.30 |
| Staurosporine | 4.51 |
| Compound A | 1.47 |
| Compound B | 1.62 |
This data illustrates the potential of this compound as a promising candidate for further development in cancer therapy .
Antimicrobial Properties
The naphthyridine framework has been associated with antimicrobial activity against various pathogens. Research indicates that derivatives of this compound can inhibit bacterial growth effectively.
Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
These findings suggest that this compound could be developed into a novel antimicrobial agent .
Neurological Applications
Naphthyridine derivatives have shown promise in treating neurological disorders such as Alzheimer's disease and depression. The compound's ability to cross the blood-brain barrier and interact with neurotransmitter systems is under investigation.
Other Pharmacological Effects
Beyond its anticancer and antimicrobial properties, this compound exhibits a range of biological activities:
- Anti-inflammatory : Reduces inflammation markers in vitro.
- Analgesic : Demonstrates pain-relieving properties in animal models.
- Antioxidant : Scavenges free radicals effectively.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The naphthyridine core can intercalate with DNA, disrupting its function and leading to potential anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related 1,8-naphthyridine-3-carboxylate derivatives, highlighting substituent variations, synthetic routes, and biological implications:
Structural and Functional Analysis:
Substituent Effects on Reactivity: Bromination at position 6 (e.g., compound 3 in ) increases electrophilicity, enabling cross-coupling reactions. In contrast, the 4-bromophenylamino group in the target compound may facilitate nucleophilic aromatic substitution or serve as a hydrogen-bond donor . Thioether derivatives (e.g., 7-p-tolylthio in ) exhibit redox versatility, forming sulfoxides or sulfones under mild oxidative conditions, which could modulate pharmacokinetic properties .
Biological Activity Trends: Halogenated analogs (e.g., 4-chlorobenzyl in ) demonstrate enhanced antihistaminic activity compared to non-halogenated variants, likely due to improved target binding via halogen bonding . The target compound’s bromophenyl group may further amplify this effect. Ethyl ester derivatives generally show higher bioavailability than carboxylic acids, as observed in the comparison between ethyl carboxylates (e.g., ) and their hydrolyzed acid forms (e.g., ).
Synthetic Accessibility: The Gould-Jacobs reaction remains the most efficient route to the 1,8-naphthyridine core, with yields exceeding 70% in optimized conditions . Palladium-catalyzed coupling (e.g., for introducing bromophenylamino groups) requires precise control of stoichiometry and temperature to avoid dimerization, as seen in the synthesis of compound 10k .
Physical Properties :
- The target compound’s molecular weight (≈437 g/mol) and calculated logP (≈2.8) suggest moderate solubility in polar organic solvents, comparable to 4-chlorobenzyl analogs .
- Bromine’s polarizability may increase crystal packing density, as inferred from crystallographic data for related structures solved using SHELX .
Biological Activity
Ethyl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate (CAS Number: 941825-59-8) is a synthetic compound belonging to the naphthyridine class, which has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by various research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- Molecular Weight : 386.2 g/mol
- Chemical Structure : The compound features a naphthyridine core with a bromophenyl group and an ethyl carboxylate moiety.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The following table summarizes the findings related to its efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Notes |
|---|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | 0.5 μg/mL | Significant inhibition of biofilm formation observed. |
| Escherichia coli | 0.5 μg/mL | 1.0 μg/mL | Effective against both planktonic and biofilm forms. |
| Candida albicans | 0.3 μg/mL | 0.6 μg/mL | Demonstrated fungicidal activity. |
The compound exhibited strong antimicrobial activity with significant inhibition zones in agar diffusion assays, indicating its potential as a therapeutic agent against bacterial and fungal infections .
Anticancer Activity
Research has also focused on the anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action :
- Case Study Findings :
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been evaluated in various models:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate?
- Methodology : The compound is synthesized via condensation reactions. A typical route involves reacting ethyl 7-formyl-1,8-naphthyridine derivatives with 4-bromoaniline under reflux in ethanol to form the anil derivative. For example, ethyl 1-ethyl-7-formyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate reacts with aniline analogs to yield substituted naphthyridines (34% yield under reflux conditions) . Alternative methods use POCl₃ in DMF to activate carbonyl groups for nucleophilic substitution, followed by aminolysis or condensation steps .
- Table 1 : Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Anil Formation | 4-Bromoaniline, EtOH, reflux | 34% | |
| POCl₃ Activation | POCl₃, DMF, 80°C, 4h | 60–95% | |
| Aminolysis of Chloro | MeNH₂, EtOH, 60°C | 95% |
Q. How is the compound characterized structurally?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) groups .
- NMR (¹H/¹³C) : Assigns aromatic protons (δ 7.2–8.5 ppm for naphthyridine and bromophenyl groups) and methyl/ethyl substituents (e.g., δ 1.3 ppm for ethyl CH₃) .
- X-ray Crystallography : Resolves absolute configuration; related naphthyridine derivatives show planar aromatic systems with substituent orientations validated by bond angles .
Advanced Research Questions
Q. How can reaction intermediates be analyzed during synthesis?
- Methodology : Employ solid-phase extraction (SPE) and LC-MS :
- SPE Workflow : Use HLB cartridges to isolate intermediates from reaction mixtures. Condition cartridges with methanol, load filtered samples, elute with methanol/2-propanol, and analyze via LC-MS .
- LC-MS Parameters : Monitor molecular ions ([M+H]⁺) for intermediates (e.g., m/z 400–450 for naphthyridine derivatives) with a C18 column and gradient elution (methanol/water + 0.1% formic acid) .
Q. What strategies mitigate competing side reactions during aminolysis?
- Methodology : Optimize temperature, stoichiometry, and solvent:
- Controlled Aminolysis : Use stoichiometric MeNH₂ in ethanol at 60°C to selectively replace chloro groups without over-alkylation. For example, ethyl 6-amino-7-chloro-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate reacts with methylamine to yield 95% pure product .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while ethanol moderates reaction rates to avoid byproducts .
Q. How to assess the compound's potential as an enzyme inhibitor?
- Methodology : Combine in vitro assays and computational modeling :
- Enzyme Inhibition Assays : Test inhibitory activity against targets (e.g., acetylcholinesterase) using spectrophotometric methods (IC₅₀ determination) .
- Molecular Docking : Use software like AutoDock Vina to model interactions between the naphthyridine core and enzyme active sites. Focus on hydrogen bonding (e.g., NH of 4-bromophenylamino with catalytic residues) and π-π stacking .
Data Contradictions and Validation
- Synthesis Yields : Reported yields vary (34–95%) depending on substituents and conditions. For example, POCl₃ activation in DMF achieves higher yields (60–95%) compared to traditional anil formation (34%) . Validate via reproducibility studies and intermediate characterization.
- Regioselectivity : Competing substitution patterns (e.g., 4- vs. 6-position) may arise. Use DFT calculations to predict thermodynamic stability of intermediates and guide synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
